molecular formula C11H11NO3 B6160142 (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid CAS No. 71657-86-8

(3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid

Cat. No.: B6160142
CAS No.: 71657-86-8
M. Wt: 205.2
InChI Key:
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Description

(3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, a phenyl group, and a carboxylic acid functional group, making it a versatile intermediate in various synthetic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylalanine derivatives with suitable reagents to form the pyrrolidine ring. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and enantiomeric purity. Techniques such as asymmetric synthesis or chiral resolution are employed to obtain the desired (3R,4S) configuration.

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of halogens or organometallic reagents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpyrrolidine-3-carboxylic acid derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

(3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Serves as a building block for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may act by inhibiting or activating enzymes, binding to receptors, or modulating signaling pathways. The exact pathways depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

  • (3R,4S)-3-(2-bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester
  • (3R,4S)-4-hydroxy-3-methyl-2-oxohexylphosphonic acid

Comparison: Compared to similar compounds, (3R,4S)-2-oxo-4-phenylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to participate in distinct chemical reactions and exhibit particular biological activities that are not observed in its analogs.

Properties

CAS No.

71657-86-8

Molecular Formula

C11H11NO3

Molecular Weight

205.2

Purity

95

Origin of Product

United States

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